6-Chloro-8-iodo-9H-purine
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Overview
Description
6-Chloro-8-iodo-9H-purine is a heterocyclic aromatic organic compound that belongs to the purine family It is characterized by the presence of chlorine and iodine atoms at the 6th and 8th positions of the purine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-iodo-9H-purine typically involves the halogenation of purine derivatives. One common method is the reaction of 6-chloropurine with iodine in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-iodo-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form new carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions include various substituted purines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
6-Chloro-8-iodo-9H-purine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules, including nucleoside analogs and heterocyclic compounds.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-8-iodo-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Similar in structure but lacks the iodine atom at the 8th position.
8-Iodopurine: Similar in structure but lacks the chlorine atom at the 6th position.
6-Bromo-8-iodo-9H-purine: Similar in structure but has a bromine atom instead of chlorine at the 6th position.
Uniqueness
6-Chloro-8-iodo-9H-purine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. This dual halogenation allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
6-chloro-8-iodo-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLQJPKDVOTBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)NC(=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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